molecular formula C12H15BrO3 B8576651 Ethyl 2-(2-bromomethylphenoxy)propionate CAS No. 74225-90-4

Ethyl 2-(2-bromomethylphenoxy)propionate

Cat. No.: B8576651
CAS No.: 74225-90-4
M. Wt: 287.15 g/mol
InChI Key: VJOIXAALPHWLCK-UHFFFAOYSA-N
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Description

Ethyl 2-(2-bromomethylphenoxy)propionate is a brominated aromatic propionate ester characterized by a phenoxy group substituted with a bromomethyl moiety at the ortho position and an ethyl propionate side chain. For instance, Ethyl 2-(4-bromomethylphenyl)propionate (a para-substituted analog) is a key intermediate in synthesizing Loxoprofen, a nonsteroidal anti-inflammatory drug (NSAID) . The bromomethyl group in such compounds facilitates nucleophilic substitution reactions, making them valuable in medicinal chemistry.

Properties

CAS No.

74225-90-4

Molecular Formula

C12H15BrO3

Molecular Weight

287.15 g/mol

IUPAC Name

ethyl 2-[2-(bromomethyl)phenoxy]propanoate

InChI

InChI=1S/C12H15BrO3/c1-3-15-12(14)9(2)16-11-7-5-4-6-10(11)8-13/h4-7,9H,3,8H2,1-2H3

InChI Key

VJOIXAALPHWLCK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)OC1=CC=CC=C1CBr

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

a. Ethyl 2-(4-Bromomethylphenyl)propionate
  • Structure: Features a bromomethyl group at the para position of the phenyl ring instead of the ortho-phenoxy group.
  • Applications : Intermediate in Loxoprofen synthesis .
  • Synthesis : Prepared via Friedel-Crafts alkylation followed by bromination (70% yield) .
b. Fenoxaprop-ethyl (Ethyl 2-[4-[(6-chlorobenzoxazol-2-yl)oxy]phenoxy]propionate)
  • Structure: Contains a benzoxazol substituent on the phenoxy ring.
  • Applications : Herbicide used to control grassy weeds .
  • Comparison : The benzoxazol group enhances herbicidal activity, whereas the bromomethyl group in the target compound may prioritize pharmaceutical utility.
c. 2-Phenoxyethyl Propanoate
  • Structure: Lacks the bromomethyl group, featuring only a phenoxy-ethyl propionate backbone.
  • Properties : Lower molecular weight (208.26 g/mol) and higher volatility due to reduced halogen content .
  • Reactivity : Less prone to substitution reactions compared to brominated analogs.

Halogenated Propionate Esters

a. Ethyl 2-Chloro-3-[4-(2-methyl-2-phenylpropyloxy)phenyl]propionate
  • Structure : Chlorine substituent instead of bromine.
  • Applications : Antihyperlipidemic drug (AL-294) with poor bioavailability in oil formulations but improved absorption in emulsions .
  • Comparison : Bromine’s larger atomic size may enhance leaving-group ability in substitution reactions compared to chlorine.
b. Ethyl 2-(Methyldithio)propionate
  • Structure : Replaces bromine with a methyldithio group (-S-S-CH3).
  • Applications : Flavoring agent in baked goods and seasonings .
  • Key Difference : The dithio group introduces sulfur-based reactivity, diverging from bromine’s role in electrophilic substitutions.

Physicochemical and Functional Properties

Property Ethyl 2-(2-Bromomethylphenoxy)propionate (Inferred) Ethyl 2-(4-Bromomethylphenyl)propionate Fenoxaprop-ethyl
Molecular Weight ~287.1 g/mol (estimated) 255.1 g/mol 399.8 g/mol
Polarity Moderate (due to phenoxy oxygen) Low (phenyl backbone) High (benzoxazol)
Stability Sensitive to hydrolysis (ester + Br) Stable in dry conditions Stable in formulations
Applications Pharmaceutical intermediate NSAID synthesis Herbicide

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